Enhanced Hydrogen Bond Acceptor Capacity Relative to 4-Ethoxybenzenethiol
The 2-ethoxyethoxy substituent of the target compound provides three hydrogen bond acceptor sites (the ether oxygens), whereas the simplest para-alkoxy analog, 4-ethoxybenzenethiol, offers only one. This difference is critical for solvation and for interactions with polar environments in self-assembled monolayers .
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 (as calculated from its molecular structure) |
| Comparator Or Baseline | 4-Ethoxybenzenethiol (CAS 699-09-2): 1 H-bond acceptor |
| Quantified Difference | A 3-fold increase in potential H-bond acceptor interactions vs. the comparator |
| Conditions | In silico molecular descriptor analysis; a standard method for predicting drug-likeness and solvation properties. |
Why This Matters
For scientists designing SAMs to resist non-specific protein adsorption, a higher number of internal hydrogen bond acceptors is a key design element that cannot be achieved with simpler alkoxybenzenethiols.
